molecular formula C11H15NO B1279427 (S)-3-Benzylmorpholine CAS No. 77897-23-5

(S)-3-Benzylmorpholine

Cat. No. B1279427
CAS RN: 77897-23-5
M. Wt: 177.24 g/mol
InChI Key: LSXCLMMIDIVSFG-NSHDSACASA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and its molecular weight.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo.


Scientific Research Applications

  • Chemokine Receptor Antagonists : One application of derivatives of benzylmorpholine, including (S)-3-Benzylmorpholine, is in the development of CCR3 chemokine receptor antagonists. These antagonists have been studied for their potential use in treating asthma, allergic rhinitis, and other inflammatory diseases. Specifically, acyl and urea derivatives of 2-aminomethyl-4-benzylmorpholine have shown promising results in this area (Expert Opinion on Therapeutic Patents, 2004).

  • Polymer Synthesis : Another significant application of (S)-3-Benzylmorpholine is in polymer synthesis. For instance, the compound has been utilized in the organocatalyzed ring-opening polymerization of a 3-benzylmorpholine-2,5-dione monomer, derived from the natural amino acid l-phenylalanine. This process led to the synthesis of poly(ester amide) homopolymers and amphiphilic block copolymers, which are considered potential drug delivery vehicles (Macromolecular Rapid Communications, 2022).

  • Molecular Synthesis and Characterization : The synthesis and characterization of compounds related to benzylmorpholine, such as 3-fluorophenmetrazine (3-FPM), have been explored for potential therapeutic applications in areas like obesity and drug dependence. The synthesis and analytical characterization of these compounds provide valuable insights into their structural and functional properties (Drug Testing and Analysis, 2017).

  • Nuclear Material Extraction : Research has also been conducted on the use of N-decanoylmorpholine, a related compound, as a novel extractant for HNO3 and U(VI) in nuclear processes. This highlights the role of benzylmorpholine derivatives in nuclear technology (Nuclear Techniques, 2002).

  • Chemical Genetics and Drug Discovery : Benzylmorpholine derivatives have been used in chemical genetics for the discovery of new drugs, signaling pathways, and molecular targets. They have been involved in the development of assays for identifying apoptosis inducers, contributing to cancer research and drug discovery (Current Medicinal Chemistry, 2006).

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact. It also includes appropriate safety precautions when handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.


For a specific compound like “(S)-3-Benzylmorpholine”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have information available for all these categories. If you’re doing this as part of a research project, make sure to cite your sources.


properties

IUPAC Name

(3S)-3-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXCLMMIDIVSFG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440674
Record name (S)-3-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Benzylmorpholine

CAS RN

77897-23-5
Record name (3S)-3-(Phenylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77897-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NE Göppert, M Dirauf, P Liebing… - Macromolecular …, 2023 - Wiley Online Library
A 3‐benzylmorpholine‐2,5‐dione monomer is synthesized from the natural amino acid l‐phenylalanine and characterized by means of nuclear magnetic resonance and infrared …
Number of citations: 4 onlinelibrary.wiley.com
YY Lau, H Zhai, LL Schafer - The Journal of Organic Chemistry, 2016 - ACS Publications
An efficient and practical catalytic approach for the enantioselective synthesis of 3-substituted morpholines through a tandem sequential one-pot reaction employing both …
Number of citations: 31 pubs.acs.org
Y YOKOWO, A MATUWURA, M SABURI… - Journal of Japan Oil …, 1981 - jstage.jst.go.jp
Some aldehydes are widely used as an artificial perfume. However, little has been known on the optically active aldehydes. In order to obtaine the optically active aldehydes, enamines …
Number of citations: 0 www.jstage.jst.go.jp
N Janzen, M Peter, S Sander… - The Journal of …, 2007 - academic.oup.com
Background: Neonatal screening programs for congenital adrenal hyperplasia (21-CAH) using an immunoassay for 17α-hydroxyprogesterone (17-OHP) generate a high rate of positive …
Number of citations: 250 academic.oup.com
JB Budhathoki, EJ Stafford, JG Yodh… - Nucleic acids …, 2015 - academic.oup.com
Various helicases and single stranded DNA (ssDNA) binding proteins unfold G-quadruplex (GQ) structures. However, the underlying mechanisms of this activity have only recently …
Number of citations: 44 academic.oup.com
BGP GP - Development of Potent, Small Molecule Inhibitors of …, 2020 - escholarship.org
Experimental Procedures Supporting Chapter 3 Page 124 104 Experimental Procedures Supporting Chapter 3 A. Materials and Methods All reactions were carried out using oven–or …
Number of citations: 2 escholarship.org
横尾泰日児, 松浦淳, 佐分利正彦, 吉川貞雄 - 油化学, 1981 - jlc.jst.go.jp
Some aldehydes are widely used as an artificial perfume. However, little has been known on the optically active aldehydes. In order to obtaine the optically active aldehydes, enamines …
Number of citations: 4 jlc.jst.go.jp

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